Spebrutinib

描述

准备方法

The synthesis of spebrutinib involves several steps. One of the methods includes the reaction of 5,6-dichloropyrimidin-4-amine with N-Boc piperidine, followed by Suzuki coupling with (4-phenoxyphenyl)boronic acid catalyzed by palladium acetate. This method ensures the selective inhibition of BTK with minimal off-target effects . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

化学反应分析

Spebrutinib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitutions, where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Spebrutinib has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study BTK inhibition and its effects on various signaling pathways.

Biology: this compound is employed in research to understand its impact on B-cell proliferation and differentiation.

作用机制

Spebrutinib exerts its effects by irreversibly binding to the BTK enzyme at the adenosine triphosphate binding site. This binding inhibits BTK activity, which is crucial for B-cell receptor signaling. By blocking BTK, this compound prevents the activation and proliferation of B-cells, thereby reducing the production of inflammatory cytokines and chemokines . This mechanism makes it effective in treating diseases characterized by excessive B-cell activity.

相似化合物的比较

Spebrutinib is compared with other BTK inhibitors such as ibrutinib, acalabrutinib, zanubrutinib, and tirabrutinib. While all these compounds target BTK, this compound is unique due to its high selectivity and minimal off-target effects . Unlike ibrutinib, which has broader kinase inhibition, this compound specifically inhibits BTK without significantly affecting other kinases like the SRC family . This selectivity reduces the risk of adverse effects and makes this compound a promising candidate for long-term treatment of autoimmune diseases and hematological malignancies.

Similar Compounds

Ibrutinib: The first-in-class BTK inhibitor with broader kinase inhibition.

Acalabrutinib: A second-generation BTK inhibitor with improved selectivity.

Zanubrutinib: Another second-generation BTK inhibitor with high potency.

Tirabrutinib: A BTK inhibitor with a similar mechanism of action but different pharmacokinetic properties.

This compound stands out among these compounds due to its unique balance of potency, selectivity, and safety profile, making it a valuable addition to the arsenal of BTK inhibitors.

生物活性

Spebrutinib, also known as CC-292, is a selective inhibitor of Bruton’s tyrosine kinase (BTK), a key player in the signaling pathways of B cells and myeloid cells. This compound has garnered attention for its potential therapeutic applications in autoimmune diseases and hematological malignancies. The following sections detail its biological activity, including in vitro studies, clinical trial findings, and comparative analyses with other BTK inhibitors.

This compound exerts its biological effects primarily through the irreversible covalent binding to the BTK ATP-binding site, leading to the inhibition of BTK activity. This inhibition affects various cellular processes, including:

- B-cell receptor (BCR) signaling : this compound blocks BCR-dependent activation, which is crucial for B-cell proliferation and survival.

- Cytokine production : It reduces the production of pro-inflammatory cytokines in myeloid cells.

- Osteoclastogenesis : The compound inhibits the differentiation and activity of osteoclasts, which are responsible for bone resorption.

In Vitro Studies

In preclinical studies, this compound demonstrated significant effects on various immune cell populations:

- B-cell Proliferation : In vitro studies showed that this compound inhibited B-cell proliferation more effectively than T-cell proliferation. This selectivity highlights its potential use in treating B-cell-mediated conditions such as rheumatoid arthritis (RA) and certain lymphomas .

- Cytokine Modulation : Treatment with this compound led to decreased levels of chemokines such as CXCL13 and MIP-1β, which are associated with inflammatory responses. This modulation suggests a mechanism by which this compound may alleviate symptoms in autoimmune diseases .

- Osteoclast Activity : The compound significantly reduced markers of osteoclast activity, evidenced by decreased CTX-I levels in treated patients .

Clinical Findings

This compound has been evaluated in clinical settings for its efficacy and safety profile:

- Phase 2a Clinical Trial in RA : In a study involving female patients with active RA who were on methotrexate therapy, this compound treatment resulted in a 41.7% response rate (ACR20) compared to 21.7% in the placebo group. Although this difference was not statistically significant (P = 0.25), it indicates a trend towards clinical benefit .

- Pharmacodynamics : The analysis revealed that this compound achieved an 83% median BTK occupancy in peripheral blood, correlating with significant changes in B-cell populations and inflammatory markers over the treatment period .

Comparative Analysis with Other BTK Inhibitors

A recent study compared the biological effects of this compound with other BTK inhibitors such as ibrutinib and fenebrutinib using the BioMAP Diversity PLUS Panel, which models various aspects of human disease:

| Compound | Antiproliferative Activity | Cytotoxic Effects | Biomarker Changes |

|---|---|---|---|

| This compound | Yes | None | Decreased collagen-I/IV |

| Ibrutinib | Yes | None | Decreased TF levels |

| Fenebrutinib | Yes | None | Increased TF levels |

This compound was noted for its unique antiproliferative activity in cardiovascular inflammation models, distinguishing it from other BTK inhibitors tested .

Case Study 1: Rheumatoid Arthritis

In a cohort of RA patients treated with this compound, significant reductions in serum chemokines were observed alongside improvements in clinical symptoms. Patients who exhibited high baseline CD19+ B cells and low CTX-I levels showed better responses to treatment, suggesting potential biomarkers for predicting treatment efficacy .

Case Study 2: Large B-cell Lymphoma

Currently undergoing phase Ib trials for large B-cell lymphoma, this compound's ability to target malignant B cells while sparing normal cells is being evaluated. Initial results indicate promising efficacy with manageable safety profiles .

属性

IUPAC Name |

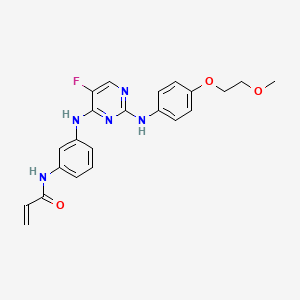

N-[3-[[5-fluoro-2-[4-(2-methoxyethoxy)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O3/c1-3-20(29)25-16-5-4-6-17(13-16)26-21-19(23)14-24-22(28-21)27-15-7-9-18(10-8-15)31-12-11-30-2/h3-10,13-14H,1,11-12H2,2H3,(H,25,29)(H2,24,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBDTLQSDKGAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)NC(=O)C=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026012 | |

| Record name | N-(3-((5-Fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)-4-pyrimidinyl)amino)phenyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202757-89-8 | |

| Record name | Spebrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1202757898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spebrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(3-((5-Fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)-4-pyrimidinyl)amino)phenyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPEBRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRU6NG543J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。